Cas no 5379-79-3 (1-indol-1-yl-N,N-dimethyl-methanamine)

1-indol-1-yl-N,N-dimethyl-methanamine 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-1-methanamine,N,N-dimethyl-
- 1-indol-1-yl-N,N-dimethylmethanamine
- Indol-1-ylmethyl-dimethyl-amine
- 1-(1H-Indol-1-yl)-N,N-dimethylmethanamine
- 1-indol-1-yl-N,N-dimethyl-methanamine
- P20211
- N-(Dimethylaminomethyl)-indole
- MFCD00961955
- N,N-dimethylaminomethylindole
- PS-16265
- DTXSID50402136
- [(1H-Indol-1-yl)methyl]dimethylamine
- AKOS006274265
- SCHEMBL3177406
- CS-0055901
- YIMPWIJIKJBRDM-UHFFFAOYSA-N
- 5379-79-3
-
- MDL: MFCD00961955
- インチ: InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3
- InChIKey: YIMPWIJIKJBRDM-UHFFFAOYSA-N
- SMILES: CN(C)CN1C=CC2=CC=CC=C21
計算された属性
- 精确分子量: 174.11582
- 同位素质量: 174.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 8.2Ų
じっけんとくせい
- PSA: 8.17
1-indol-1-yl-N,N-dimethyl-methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334045-100mg |
[(1H-Indol-1-yl)methyl]dimethylamine |
5379-79-3 | 95%+ | 100mg |
$354 | 2021-08-18 | |
eNovation Chemicals LLC | Y1222703-5g |
1-indol-1-yl-N,N-dimethyl-methanamine |
5379-79-3 | 95% | 5g |
$1500 | 2024-06-03 | |
Chemenu | CM334045-250mg |
[(1H-Indol-1-yl)methyl]dimethylamine |
5379-79-3 | 95%+ | 250mg |
$472 | 2021-08-18 | |
eNovation Chemicals LLC | D634459-100mg |
[(1H-indol-1-yl)methyl]dimethylamine |
5379-79-3 | 97% | 100mg |
$160 | 2024-07-21 | |
abcr | AB465294-1g |
Indol-1-ylmethyl-dimethyl-amine; . |
5379-79-3 | 1g |
€854.70 | 2025-02-16 | ||
Aaron | AR00DZMK-250mg |
Indol-1-ylmethyl-dimethyl-amine |
5379-79-3 | 97% | 250mg |
$233.00 | 2025-02-13 | |
eNovation Chemicals LLC | D634459-500mg |
[(1H-indol-1-yl)methyl]dimethylamine |
5379-79-3 | 97% | 500mg |
$360 | 2025-02-22 | |
A2B Chem LLC | AG51600-100mg |
Indol-1-ylmethyl-dimethyl-amine |
5379-79-3 | 95% | 100mg |
$133.00 | 2024-04-19 | |
1PlusChem | 1P00DZE8-250mg |
Indol-1-ylmethyl-dimethyl-amine |
5379-79-3 | 95% | 250mg |
$216.00 | 2024-04-30 | |
1PlusChem | 1P00DZE8-100mg |
Indol-1-ylmethyl-dimethyl-amine |
5379-79-3 | 95% | 100mg |
$129.00 | 2024-04-30 |
1-indol-1-yl-N,N-dimethyl-methanamine 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
1-indol-1-yl-N,N-dimethyl-methanamineに関する追加情報
Professional Introduction to 1-Indol-1-yl-N,N-dimethyl-methanamine (CAS No. 5379-79-3)
1-Indol-1-yl-N,N-dimethyl-methanamine, a compound with the chemical formula C₁₁H₁₃N, is a derivative of indole that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 5379-79-3, is characterized by its unique structural properties and potential biological activities. The indole moiety, a fused benzene and pyrrole ring system, is known for its involvement in various biological processes and has been extensively studied for its pharmacological effects.
The 1-indol-1-yl-N,N-dimethyl-methanamine structure combines the indole scaffold with a dimethylamino group, which enhances its potential for interaction with biological targets. This combination has led to its investigation in several therapeutic areas, including neurology, oncology, and inflammation research. The compound’s ability to modulate neurotransmitter systems and inhibit certain enzymes has made it a subject of interest for developing novel therapeutic agents.
Recent studies have highlighted the compound’s potential in the treatment of neurological disorders. The indole ring is known to interact with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. By modulating these receptors, 1-indol-1-yl-N,N-dimethyl-methanamine may offer benefits in conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary in vitro studies have shown promising results in terms of receptor binding affinity and pharmacological activity.
In addition to its neurological applications, this compound has been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The ability of 1-indol-1-yl-N,N-dimethyl-methanamine to interact with inflammatory pathways suggests that it could serve as a lead compound for developing anti-inflammatory drugs. Research is ongoing to identify specific mechanisms through which this compound exerts its anti-inflammatory effects.
The synthesis of 1-indol-1-yl-N,N-dimethyl-methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the indole core and introduce the dimethylamino group efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological evaluation.
The pharmacokinetic profile of 1-indol-1-yl-N,N-dimethyl-methanamine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential and safety profile. Preclinical studies are being conducted to evaluate these parameters using both in vitro models and animal studies. These studies will provide valuable insights into the compound’s behavior within biological systems and inform future drug development strategies.
The potential applications of 1-indol-1-yl-N,N-dimethyl-methanamine extend beyond traditional pharmaceutical uses. Its structural features make it a versatile scaffold for designing derivatives with enhanced properties. By modifying various functional groups within the molecule, researchers can fine-tune its biological activity and improve its pharmacokinetic characteristics. This flexibility underscores the importance of this compound as a starting point for developing novel therapeutics.
As research continues to uncover new biological targets and mechanisms, the therapeutic landscape for 1-indol-1-yl-N,N-dimethyl-methanamine is expected to expand. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing this compound from preclinical studies to clinical trials. Such collaborations can leverage expertise in medicinal chemistry, pharmacology, and drug development to bring new treatments to patients who need them.
In conclusion, 1-indol-1-yl-N,N-dimethyl-methanamine (CAS No. 5379-79-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structure, combined with preliminary evidence of biological activity, positions it as a valuable tool for developing new therapeutic agents. As scientific understanding continues to evolve, this compound holds great potential for addressing unmet medical needs across multiple therapeutic areas.
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